molecular formula C15H13NO2 B14148312 Methyl 4-(benzylideneamino)benzoate CAS No. 4112-09-8

Methyl 4-(benzylideneamino)benzoate

Cat. No.: B14148312
CAS No.: 4112-09-8
M. Wt: 239.27 g/mol
InChI Key: VARGZGCBPRTJOZ-UHFFFAOYSA-N
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Description

Methyl 4-(benzylideneamino)benzoate is an organic compound with the molecular formula C15H13NO2 It is a derivative of benzoic acid and is characterized by the presence of a benzylideneamino group attached to the para position of the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(benzylideneamino)benzoate can be synthesized through the condensation reaction between methyl 4-aminobenzoate and benzaldehyde. The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction proceeds as follows:

Methyl 4-aminobenzoate+BenzaldehydeMethyl 4-(benzylideneamino)benzoate+Water\text{Methyl 4-aminobenzoate} + \text{Benzaldehyde} \rightarrow \text{this compound} + \text{Water} Methyl 4-aminobenzoate+Benzaldehyde→Methyl 4-(benzylideneamino)benzoate+Water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylideneamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction of the benzylideneamino group can yield the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 4-(benzylideneamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(benzylideneamino)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-(benzylideneamino)benzoate.

    Benzylideneaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl benzoate: Lacks the benzylideneamino group.

Uniqueness

This compound is unique due to the presence of both the ester and benzylideneamino functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4112-09-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 4-(benzylideneamino)benzoate

InChI

InChI=1S/C15H13NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

VARGZGCBPRTJOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

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